N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNBA is a thiazole derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of MNBA is not fully understood. However, it has been suggested that MNBA exerts its biological effects by modulating various signaling pathways in cells. MNBA has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. MNBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNBA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. MNBA has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
MNBA has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. MNBA has been extensively studied for its biological and pharmacological properties, making it a suitable compound for further research. However, MNBA also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects fully. MNBA's potential toxicity and side effects in vivo need to be further investigated before its clinical application.
Future Directions
MNBA has several potential future directions for scientific research. Further studies are needed to understand its mechanism of action fully. MNBA's potential application as a therapeutic agent for the treatment of various diseases needs to be further investigated. MNBA's anti-microbial activity and potential use as an antimicrobial agent need to be explored further. Additionally, MNBA's potential toxicity and side effects in vivo need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, MNBA is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. MNBA has been extensively studied for its biological and pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activity. MNBA's mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects fully. MNBA has several potential future directions for scientific research, including its potential application as a therapeutic agent for the treatment of various diseases and its use as an antimicrobial agent.
Scientific Research Applications
MNBA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. MNBA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, liver cancer, and lung cancer. It has also been found to have potent anti-microbial activity against various bacteria and fungi. MNBA has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-11-9-13(5-8-16(11)21(23)24)17(22)20-18-19-15(10-26-18)12-3-6-14(25-2)7-4-12/h3-10H,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGZDNCHVARDOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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